(5E)-2-amino-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is a heterocyclic compound that features a thiazole ring fused with a pyrazole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and pyrazole derivatives.
Scientific Research Applications
2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-5-[(E)-1-(1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
- 2-AMINO-5-[(E)-1-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE
Uniqueness
2-AMINO-5-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-THIAZOL-4(5H)-ONE is unique due to the presence of the 1,3-dimethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability and specificity in interacting with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4OS |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(5E)-2-amino-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C9H10N4OS/c1-5-6(4-13(2)12-5)3-7-8(14)11-9(10)15-7/h3-4H,1-2H3,(H2,10,11,14)/b7-3+ |
InChI Key |
MGKNKMYKOWLEQG-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/2\C(=O)N=C(S2)N)C |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.